![molecular formula C33H41N3O8S2 B1264340 rhodamine red-X](/img/structure/B1264340.png)
rhodamine red-X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodamine red-X is a sulfonated xanthene dye of absorption wavelength 573 nm and emission wavelength 591 nm. It has a role as a fluorochrome.
Scientific Research Applications
Fluorescence Imaging : Rhodamine dyes, including Rhodamine Red-X, are popular in fluorescence imaging due to their high brightness and photostability. Modifications like replacing the xanthene oxygen with other elements, such as silicon, have led to the development of new derivatives with improved photophysical properties (Deng & Xu, 2019).
Detection of Nitric Oxide : Rhodamine B hydrazide, a rhodamine derivative, has been applied to detect nitric oxide and form fluorescent rhodamine B. This derivative displays high sensitivity and specificity, with applications in cell imaging (Wu et al., 2011).
Fluorescence Probes for Hypoxia : Si-Rhodamines, bright fluorophores with red to near-infrared emission, have been used in synthesizing fluorescence probes for detecting hypoxia. These probes can visualize hepatic ischemia in vivo (Hanaoka et al., 2018).
Photodegradation Studies : Rhodamine B, a toxic dye, has been studied for its photodegradation properties over various semiconductor supports. Understanding its degradation is crucial for environmental remediation efforts (Alshammari et al., 2014).
Selective Detection of Mercury : Modified rhodamine dyes have been developed for highly selective detection of mercury ions (Hg2+), demonstrating potential for real-time quantitative detection and applications in nanoscale logic devices (Dong et al., 2013).
Ecotoxicological Impact : Studies on the influence of Rhodamine B and Rhodamine WT on small aquatic organisms have shown that these dyes, at concentrations used for hydrological purposes, exert minimal toxic impact on water fauna (Rowiński & Chrzanowski, 2011).
properties
Product Name |
rhodamine red-X |
---|---|
Molecular Formula |
C33H41N3O8S2 |
Molecular Weight |
671.8 g/mol |
IUPAC Name |
5-(5-carboxypentylsulfamoyl)-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate |
InChI |
InChI=1S/C33H41N3O8S2/c1-5-35(6-2)23-13-16-26-29(20-23)44-30-21-24(36(7-3)8-4)14-17-27(30)33(26)28-18-15-25(22-31(28)46(41,42)43)45(39,40)34-19-11-9-10-12-32(37)38/h13-18,20-22,34H,5-12,19H2,1-4H3,(H-,37,38,41,42,43) |
InChI Key |
XLXOKMFKGASILN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCCCC(=O)O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.